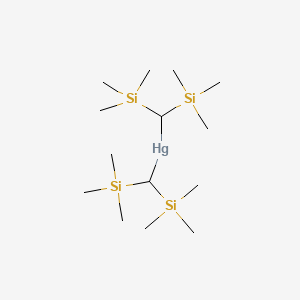
Manganese;tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese-tin compounds are intermetallic compounds formed by the combination of manganese and tin. These compounds are known for their unique physical and chemical properties, which make them valuable in various industrial and scientific applications. Manganese is a transition metal with the atomic number 25, while tin is a post-transition metal with the atomic number 50. The combination of these two elements results in compounds that exhibit interesting magnetic, electronic, and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese-tin compounds can be synthesized using various methods, including solid-state reactions, chemical vapor deposition, and solution-based techniques. One common method involves the direct reaction of manganese and tin powders at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and time, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, manganese-tin compounds are often produced using high-temperature furnaces. The raw materials, manganese and tin, are mixed in stoichiometric ratios and heated to temperatures above their melting points. The molten mixture is then cooled slowly to allow the formation of the intermetallic compound. This method is efficient for producing large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Manganese-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and tin, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese-tin compounds can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often take place in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. For example, manganese-tin compounds can undergo substitution reactions with halogens to form halide derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese-tin compounds can result in the formation of manganese oxides and tin oxides, while reduction reactions can yield pure manganese and tin metals.
Aplicaciones Científicas De Investigación
Manganese-tin compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: In chemistry, manganese-tin compounds are used as catalysts in various chemical reactions. Their ability to undergo redox reactions makes them valuable in oxidation and reduction processes.
Biology: In biological research, manganese-tin compounds are studied for their potential use in medical imaging and drug delivery systems. Their magnetic properties make them suitable for use in magnetic resonance imaging (MRI) contrast agents.
Medicine: Manganese-tin compounds are being explored for their potential therapeutic applications. For example, they are being investigated as potential treatments for neurodegenerative diseases due to their antioxidant properties.
Industry: In industry, manganese-tin compounds are used in the production of high-strength alloys and electronic components. Their unique electronic properties make them valuable in the development of advanced materials for electronic devices.
Mecanismo De Acción
The mechanism of action of manganese-tin compounds depends on their specific application. In catalytic reactions, the compounds act as electron donors or acceptors, facilitating the transfer of electrons between reactants. In medical applications, the compounds can interact with biological molecules, such as proteins and enzymes, to exert their effects. The molecular targets and pathways involved in these interactions are still being studied, but it is believed that the compounds can modulate oxidative stress and inflammation pathways.
Comparación Con Compuestos Similares
Manganese-tin compounds can be compared with other intermetallic compounds, such as manganese-nickel and manganese-cobalt compounds. While all these compounds exhibit unique magnetic and electronic properties, manganese-tin compounds are particularly notable for their high thermal stability and resistance to oxidation. This makes them more suitable for applications in high-temperature environments.
Similar Compounds
Manganese-Nickel Compounds: Known for their excellent magnetic properties and used in magnetic storage devices.
Manganese-Cobalt Compounds: Used in the production of high-strength alloys and as catalysts in chemical reactions.
Manganese-Iron Compounds: Commonly used in the steel industry to improve the strength and durability of steel products.
Propiedades
Fórmula molecular |
MnSn |
|---|---|
Peso molecular |
173.65 g/mol |
Nombre IUPAC |
manganese;tin |
InChI |
InChI=1S/Mn.Sn |
Clave InChI |
NTIGMHLFJNXNBT-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



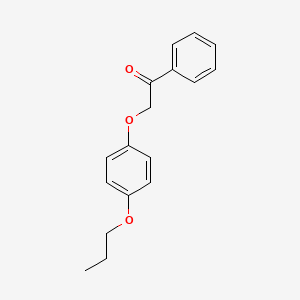



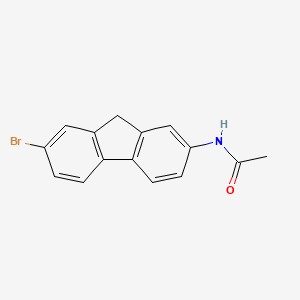
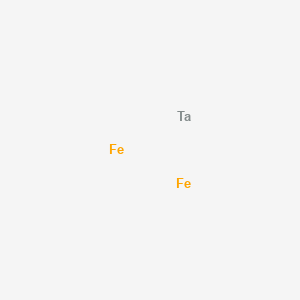

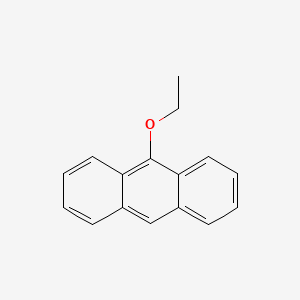
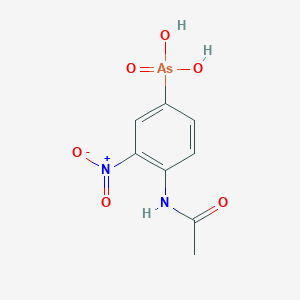

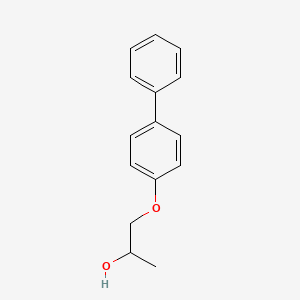
![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)
